7-Methoxychroman-4-ol
CAS No.: 18385-79-0
Cat. No.: VC20989214
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18385-79-0 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 7-methoxy-3,4-dihydro-2H-chromen-4-ol |
| Standard InChI | InChI=1S/C10H12O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3 |
| Standard InChI Key | IKJAQMNHESUCBH-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(CCO2)O |
| Canonical SMILES | COC1=CC2=C(C=C1)C(CCO2)O |
Introduction
Chemical Structure and Properties
7-Methoxychroman-4-ol features a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring, forming the chroman backbone. The compound is characterized by a methoxy group (-OCH₃) at position 7 and a hydroxyl group (-OH) at position 4, which together contribute to its chemical reactivity and biological properties .
Physical and Chemical Properties
The physical and chemical properties of 7-Methoxychroman-4-ol are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 18385-79-0 |
| IUPAC Name | 7-methoxy-3,4-dihydro-2H-chromen-4-ol |
| Synonyms | 2H-1-Benzopyran-4-ol, 3,4-dihydro-7-methoxy-; 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol |
| InChI | InChI=1S/C10H12O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3 |
| InChIKey | IKJAQMNHESUCBH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(CCO2)O |
The compound contains functional groups that can participate in various chemical reactions, including hydrogen bonding through the hydroxyl group and electron donation through the methoxy group .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 7-Methoxychroman-4-ol and related chroman derivatives. These methods typically involve cyclization reactions or reduction of corresponding ketones.
Photoredox-Catalyzed Ketyl-Olefin Coupling
One notable approach involves the photoredox-catalyzed ketyl-olefin coupling. This method utilizes visible light photocatalysis to promote the intramolecular reductive coupling of aldehydes with alkenes, leading to the formation of substituted chroman-4-ols .
The reaction typically employs:
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Iridium-based photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)PF₆)
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Trialkylamines as reductive quenchers
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Blue light irradiation
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Mild reaction conditions
This methodology offers advantages such as:
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Low catalyst loadings (often only 1 mol%)
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Mild reaction conditions
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Good yields
Reduction of Chroman-4-ones
Another common approach involves the reduction of corresponding chroman-4-ones. This method typically employs reducing agents such as sodium borohydride (NaBH₄) in methanol/THF at controlled temperatures, often yielding high diastereoselectivity .
For example, chroman-4-ones can be reduced to chroman-4-ols with diastereomeric ratios of up to 96:4 and yields reaching nearly quantitative levels (98%) .
Chemical Reactions
7-Methoxychroman-4-ol can participate in various chemical transformations, which are essential for its utility in chemical synthesis and pharmaceutical development.
Oxidation Reactions
The hydroxyl group at the C-4 position can be oxidized to form the corresponding chroman-4-one using various oxidizing agents:
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N-methylmorpholine N-oxide (NMO) combined with tetrapropylammonium perruthenate (TPAP) has been used for the selective oxidation of chroman-4-ols to chroman-4-ones
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Pyridinium chlorochromate (PCC) in dichloromethane provides an alternative method for this oxidation
Functionalization Reactions
The hydroxyl group can also undergo various functionalization reactions:
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Esterification with acyl chlorides or anhydrides to form esters
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Etherification to introduce additional functional groups
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Substitution reactions to create more complex derivatives
Demethylation Reactions
The methoxy group can be cleaved under appropriate conditions:
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Boron tribromide (BBr₃) in dichloromethane at low temperatures (-78°C) can selectively remove methyl groups from aromatic ethers
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This transformation is particularly important for accessing hydroxylated derivatives with potentially enhanced biological activities
Structure-Activity Relationships
Understanding the relationship between molecular structure and biological activity is crucial for optimizing the therapeutic potential of 7-Methoxychroman-4-ol and related compounds.
Impact of Substitution Patterns
The position and nature of substituents on the chroman ring significantly influence the biological activities of these compounds:
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Methoxy groups often enhance lipophilicity and membrane permeability
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Hydroxyl groups typically contribute to antioxidant activity through hydrogen donation
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The position of these groups affects the compound's ability to interact with specific biological targets
Comparison with Related Compounds
The following table compares 7-Methoxychroman-4-ol with structurally related compounds:
This comparison highlights how subtle structural differences can lead to distinct biological profiles, underscoring the importance of structure-activity relationships in drug discovery and development.
Research Applications
7-Methoxychroman-4-ol and related chromans have found applications in various research areas, particularly in pharmaceutical and synthetic chemistry.
Pharmaceutical Research
The compound serves as:
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A scaffold for developing novel therapeutic agents
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A building block for more complex bioactive molecules
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A model compound for studying structure-activity relationships
Synthetic Chemistry
In synthetic chemistry, 7-Methoxychroman-4-ol functions as:
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An intermediate in the synthesis of flavonoids and homoisoflavonoids
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A precursor for more complex natural products
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A model compound for developing new synthetic methodologies
Natural Product Synthesis
The chroman framework is present in numerous natural products with significant biological activities. The synthetic methods developed for 7-Methoxychroman-4-ol can be applied to the synthesis of these compounds .
For example, the synthesis of naturally occurring 5,7,8-trioxygenated chroman-4-ones and homoisoflavonoids often involves chroman-4-ol intermediates with methoxy substitution patterns .
Current Studies and Future Directions
Research on chroman derivatives, including 7-Methoxychroman-4-ol, continues to evolve, with several emerging areas of interest.
Development of Novel Synthetic Methods
Current research focuses on developing more efficient and selective methods for synthesizing chroman-4-ols, including:
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Asymmetric synthesis approaches to control stereochemistry
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Green chemistry methods with reduced environmental impact
Exploration of New Biological Activities
Ongoing investigations are exploring additional biological activities of chroman derivatives, including:
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Antimicrobial properties against drug-resistant pathogens
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Potential applications in neurodegenerative diseases
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Anti-diabetic and anti-obesity effects
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